2,5-Dichloropyridine-4-boronic acid
Overview
Description
2,5-Dichloropyridine-4-boronic acid is a chemical compound with the molecular formula C5H4BCl2NO2 . It is a heteroaryl boronic acid and undergoes cross-coupling reactions with arylboronic acids .
Synthesis Analysis
The synthesis of this compound involves cross-coupling reactions with arylboronic acids . This process typically uses a catalyst such as [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride . The Suzuki–Miyaura coupling is a commonly used method for these types of reactions .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C5H4BCl2NO2 . Its molecular weight is 191.81 .Chemical Reactions Analysis
This compound undergoes cross-coupling reactions with arylboronic acids . This reaction is facilitated by the presence of a catalyst, typically [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 191.81 and is soluble in methanol . Its melting point is 202°C .Scientific Research Applications
Palladium-Catalyzed C-4 Selective Coupling
An alternative process utilizing palladium-catalyzed C-4 selective coupling of 2,4-dichloropyridines with boronic esters has been developed. This method allows for the synthesis of C-4 coupled pyridines, which are further applied in creating pyridine-based dyes for live-cell imaging. These dyes exhibit good biocompatibility and low toxicity, highlighting their potential in biological and medical applications (Yang et al., 2020).
Synthesis and Reactivity of Pyridylboronic Acids
Research into the synthesis of various pyridylboronic acids, including those related to 2,5-dichloropyridine-4-boronic acid, has shown their effectiveness in Suzuki–Miyaura cross-coupling reactions. These reactions have led to the creation of highly functionalized heteroarylpyridine derivatives, demonstrating the compounds' versatility in organic synthesis (Smith et al., 2008).
Electronic Communication and Binding Cooperativity
The study of diborylated bithiophenes has provided insights into the electronic communication between boron centers and the cooperativity effects in the binding of pyridine. This research underscores the complex interactions at play in systems incorporating boronic acid functionalities and their potential in developing advanced materials and sensors (Sundararaman et al., 2006).
Boronic Acid-Catalyzed Reactions
Boronic acids, including derivatives of this compound, have been utilized as catalysts in enantioselective aza-Michael additions. This catalysis opens new pathways in the synthesis of densely functionalized cyclohexanes, highlighting the role of boronic acids in facilitating stereoselective organic transformations (Hashimoto et al., 2015).
Sensing Applications
Boronic acids play a pivotal role in sensing applications due to their ability to form complexes with diols and Lewis bases. This property has been exploited in various sensing technologies, including those for detecting carbohydrates and bioactive substances. The research into boronic acid sensors underscores their importance in biomedical research and diagnostics (Lacina et al., 2014).
Mechanism of Action
Target of Action
The primary target of 2,5-Dichloropyridine-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This compound is used in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters .
Biochemical Pathways
The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is solid at room temperature . More research is needed to fully understand its ADME properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of other reactants . It’s recommended to store the compound in a cool, dark place below 15°C . The compound is also known to cause skin and eye irritation, and may cause respiratory irritation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2,5-Dichloropyridine-4-boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme-catalyzed processes. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex organic structures. For instance, it is known to participate in cross-coupling reactions with arylboronic acids in the presence of palladium catalysts . These interactions are crucial for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of specific enzymes involved in metabolic pathways, thereby altering the cellular metabolic flux . Additionally, it has been observed to impact gene expression, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as a substrate in enzyme-catalyzed reactions, where it undergoes transmetalation with palladium complexes . This process is essential for the formation of carbon-carbon bonds in organic synthesis. Furthermore, the compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower dosages, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved metabolic function. At higher dosages, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, indicating that the compound’s impact varies significantly with dosage.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the Suzuki-Miyaura coupling reaction, which is a key step in the synthesis of complex organic molecules . The compound’s involvement in these pathways can influence metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is crucial for optimizing the compound’s efficacy in biochemical applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell . This localization is essential for the compound’s involvement in biochemical reactions and its overall impact on cellular processes.
Properties
IUPAC Name |
(2,5-dichloropyridin-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BCl2NO2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJJMDOFMZCRST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30479301 | |
Record name | 2,5-Dichloropyridine-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847664-64-6 | |
Record name | 2,5-Dichloropyridine-4-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30479301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,5-dichloropyridin-4-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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